6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
6-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-1-2-11(13-3-10)14-4-8-6-15-7-9(8)5-14/h1-3,8-9H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPSBAHYPGMCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Suitable Precursors
- The tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine core is commonly synthesized via cyclization reactions of appropriate amino alcohol or amino aldehyde precursors.
- These cyclizations are often conducted under acidic or basic conditions to facilitate ring closure, forming the fused heterocycle.
- For example, starting from amino alcohols that contain both a pyrrole and a tetrahydrofuran precursor moiety, intramolecular nucleophilic attack leads to the fused ring system.
Preparation of 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine
Stepwise Synthesis Approach
Step 1: Synthesis of tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine intermediate
- Multi-step organic synthesis involving cyclization of amino alcohol precursors.
- Reaction conditions typically involve acid or base catalysis.
- Purification is performed by standard chromatographic techniques.
Step 2: Coupling with pyridin-3-amine
- The fused heterocyclic amine intermediate is then coupled to a pyridin-3-amine derivative.
- This can be achieved through nucleophilic aromatic substitution or via cross-coupling reactions if the pyridine ring is suitably functionalized (e.g., halogenated).
- Reaction conditions are optimized to maintain the integrity of the fused ring system.
Research Findings and Experimental Data
Detailed Example: One-Pot Tandem Aldol Condensation/Aza-Addition (Analogous Method)
- Reactants: Functionalized pyrrole derivative and aldehyde.
- Catalyst: Ammonium acetate (3 equiv).
- Solvent: Polyethylene glycol-400 (PEG-400).
- Temperature: 100 °C.
- Time: 4-5 hours.
- Outcome: Formation of fused heterocyclic products in 90% yield.
- Workup: Reaction quenched with water, extracted with dichloromethane, dried over Na2SO4, purified by flash chromatography.
This method exemplifies an environmentally benign and economically viable approach that could be adapted for the synthesis of this compound by tailoring the pyrrole and aldehyde substrates accordingly.
Chemical Reactions Analysis
Types of reactions it undergoes: 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine can undergo a variety of reactions including oxidation, reduction, and substitution.
Common reagents and conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles/nucleophiles for substitution reactions. Conditions often involve ambient temperatures, mild acidic or basic environments, and solvents such as dichloromethane or ethanol.
Major products formed: Major products depend on the reaction type, but may include hydroxylated derivatives, hydrogenated compounds, and substituted analogs with diverse functional groups.
Scientific Research Applications
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine has multifaceted applications across several domains:
Chemistry: Utilized as an intermediate in organic synthesis and in the development of new materials.
Biology: Explored for its potential as a ligand in biochemical studies and as a scaffold in drug design.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects against various diseases.
Industry: Used in the synthesis of advanced polymers and fine chemicals.
Mechanism of Action
The mechanism by which 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine exerts its effects is largely dependent on its interaction with biological targets. It may bind to specific receptors or enzymes, modulating their activity through conformational changes or competitive inhibition. The pathways involved often include signal transduction cascades and metabolic networks, influencing cellular functions.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Target Compound vs. APcK110
- Structural Differences : The target compound lacks the pyrazolo[3,4-b]pyridine core of APcK110, instead incorporating a fused furo-pyrrolidine system. APcK110’s 3,5-dimethoxyphenyl and 4-fluorophenyl groups enhance hydrophobic interactions critical for Kit kinase inhibition .
Target Compound vs. 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine
- Structural Differences : The pyrimidine core in the latter replaces the furo-pyrrolidine system. The 5-fluoropyridinyl substituent may improve metabolic stability compared to the target compound’s bicyclic moiety .
- Activity : Fluorinated pyridines are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting similar applications for both compounds.
Target Compound vs. 1H-Pyrazolo[4,3-c]pyridin-3-amine Derivatives
- Structural Differences : Pyrazolo[4,3-c]pyridines feature a nitrogen-rich bicyclic system, whereas the target compound’s oxygen-containing furo ring may alter solubility and hydrogen-bonding capacity.
- Activity : Pyrazolo[4,3-c]pyridin-3-amine derivatives act as mGlu4 receptor modulators , highlighting the role of the amine group in receptor binding—a feature shared with the target compound.
Biological Activity
6-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique fused ring system comprising a tetrahydrofuro and pyrrole structure. Its molecular formula is with a molecular weight of approximately 204.27 g/mol. The presence of the pyridine moiety suggests potential interactions with various biological targets.
The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions could influence various signaling pathways involved in cellular processes.
Biological Activity
Research indicates that compounds with similar structural features have shown significant biological activities, including:
- Anticancer Activity : Several derivatives of pyridine-based compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds targeting dihydrofolate reductase (DHFR) have been reported to inhibit cell proliferation effectively .
- Neuroprotective Effects : Some studies suggest that tetrahydrofuro derivatives may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
- Anticancer Activity : A study investigating the effects of pyridine derivatives on human cancer cell lines found that certain modifications to the pyridine ring enhanced cytotoxicity. Notably, the introduction of specific substituents led to increased inhibition of cancer cell growth compared to unmodified compounds .
- Neuroprotection : In experimental models, tetrahydrofuro derivatives were evaluated for their ability to protect neurons from oxidative damage. Results indicated that these compounds could significantly reduce markers of oxidative stress and improve cell viability in vitro .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
